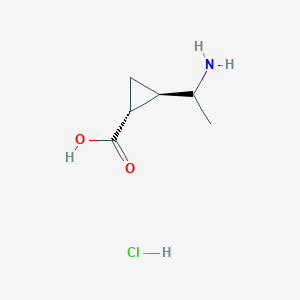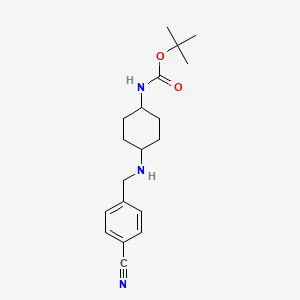
tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a chemical compound that has gained significant importance in scientific research due to its unique properties. It is a carbamate derivative that is synthesized using a specific method and has various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific enzymes or receptors. The compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by binding to their active sites. It also exhibits its anticancer and antifungal activities by interacting with specific receptors or enzymes in cancer and fungal cells.
Biochemical and Physiological Effects:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body such as muscle relaxation, increased heart rate, and improved cognitive function. The compound has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body.
实验室实验的优点和局限性
One of the advantages of using tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal tool for the study of protein-ligand interactions and receptor binding assays. However, one of the limitations of using this compound is its high cost and limited availability. It is also important to note that the compound should be handled with care as it is toxic and can cause harm to the environment.
未来方向
There are various future directions for the use of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in scientific research. One direction is the synthesis of new compounds that have potential pharmacological activities. Another direction is the study of the compound's interaction with specific receptors or enzymes in cancer and fungal cells. The compound's potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and fungal infections can also be explored. Additionally, the compound's toxicity and environmental impact can be further studied to ensure safe handling and disposal.
Conclusion:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a carbamate derivative that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's potent inhibitory activity against various enzymes and its potential as a therapeutic agent for various diseases make it an important tool for scientific research.
合成方法
The synthesis of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves the reaction of tert-butyl (1R*,4R*)-4-aminocyclohexylcarbamate with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and for a specific time. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various applications in scientific research. It is used as a ligand in the synthesis of various compounds that have potential pharmacological activities. It is also used as a tool in the study of protein-ligand interactions and receptor binding assays. The compound has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anticancer and antifungal activities.
属性
IUPAC Name |
tert-butyl N-[4-[(4-cyanophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-10-8-16(9-11-17)21-13-15-6-4-14(12-20)5-7-15/h4-7,16-17,21H,8-11,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHONJTARMNLENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
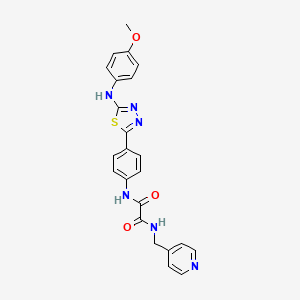
![2-Pyridin-3-yl-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2949572.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2949573.png)
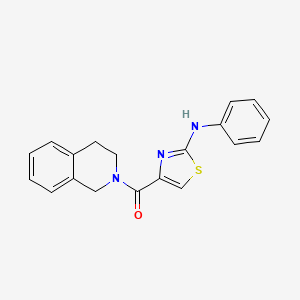

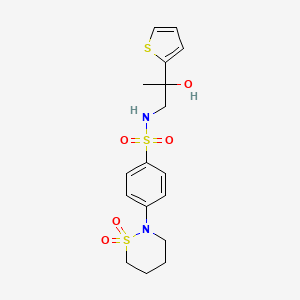
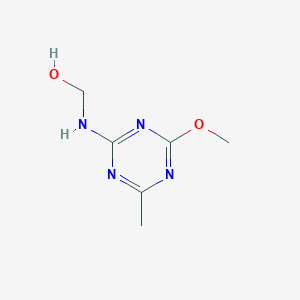
![N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2949580.png)


